
N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Applications De Recherche Scientifique
Antimicrobial Properties
Research has shown that derivatives similar to N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide have potential antimicrobial applications. A study by Desai, Rajpara, and Joshi (2013) synthesized and screened compounds with a similar structure for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as against fungal infections (Desai, Rajpara & Joshi, 2013).
Chemical Synthesis and Characterization
Butt et al. (2005) conducted research on the synthesis and characterization of novel aromatic polyimides, including derivatives with structural similarities to the compound . These synthesized compounds showed solubility in organic solvents and had a range of degradation temperatures, highlighting their potential in various chemical applications (Butt, Akhtar, Zafar-uz-Zaman & Munir, 2005).
Potential in Analgesic and Anti-inflammatory Agents
A 2020 study by Abu‐Hashem, Al-Hussain, and Zaki explored the synthesis of novel compounds, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide. This research indicated the potential of these compounds in developing analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain & Zaki, 2020).
Green Chemistry Applications
Ma, Zhong, Peng, and Sun (2016) investigated the use of D-xylonic acid as a green solvent and catalyst for synthesizing derivatives, including compounds structurally related to the target compound. This study emphasized the environmental benefits and economic advantages of such methods in chemical synthesis (Ma, Zhong, Peng & Sun, 2016).
Antioxidant Properties
Perin et al. (2018) prepared a range of N-arylbenzamides, which are structurally related to the compound , to evaluate their antioxidant capacity. This study demonstrated the potential of these compounds as antioxidants, highlighting the importance of electron-donating groups in enhancing their properties (Perin et al., 2018).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxyaniline with ethyl 2-bromoacetate to form ethyl 2-(4-methoxyphenylamino)-2-oxoacetate. This intermediate is then reacted with thiourea to form ethyl 2-(4-methoxyphenylamino)-2-oxoethylthiocarbamate. The thiocarbamate is then hydrolyzed to form the corresponding carboxylic acid, which is then coupled with 3,4-difluoroaniline to form the final product.", "Starting Materials": [ "4-methoxyaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-difluoroaniline" ], "Reaction": [ "Step 1: Reaction of 4-methoxyaniline with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(4-methoxyphenylamino)-2-oxoacetate.", "Step 2: Reaction of ethyl 2-(4-methoxyphenylamino)-2-oxoacetate with thiourea in the presence of a base to form ethyl 2-(4-methoxyphenylamino)-2-oxoethylthiocarbamate.", "Step 3: Hydrolysis of ethyl 2-(4-methoxyphenylamino)-2-oxoethylthiocarbamate to form the corresponding carboxylic acid.", "Step 4: Coupling of the carboxylic acid with 3,4-difluoroaniline in the presence of a coupling agent to form the final product, N-(4-amino-2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
888426-39-9 |
Formule moléculaire |
C20H17F2N5O4S |
Poids moléculaire |
461.44 |
Nom IUPAC |
N-[4-amino-2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-5-3-11(4-6-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-2-7-13(21)14(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
Clé InChI |
FNLJIMMURIPQPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



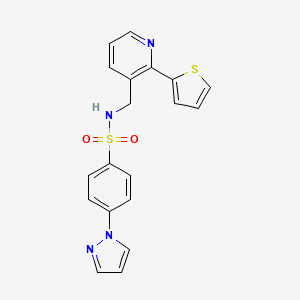
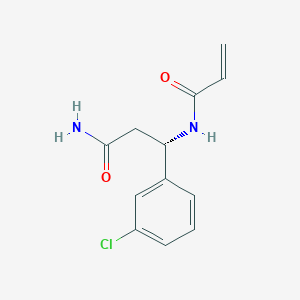
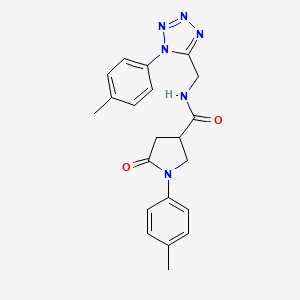

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671852.png)
![4-[(3,4-Dimethylphenyl)thio]aniline hydrochloride](/img/structure/B2671853.png)
![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2671854.png)
![1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine hydrochloride](/img/structure/B2671857.png)
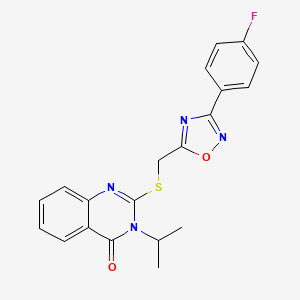
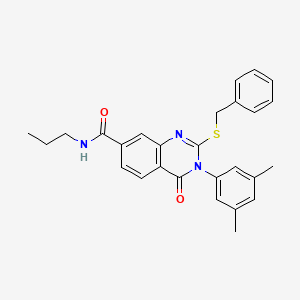
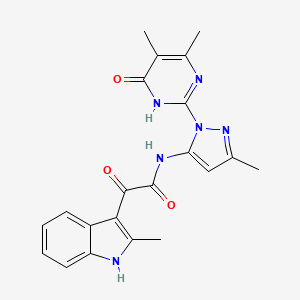
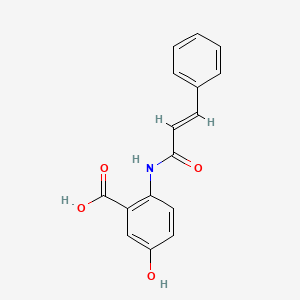
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)